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Compound of Interest

Compound Name: 6-Hydroxy-3-methylindolin-2-one

Cat. No.: B11918152

Get Quote

Executive Summary
This guide provides a definitive structural analysis of 6-Hydroxy-3-methylindolin-2-one, a

privileged scaffold in kinase inhibitor discovery and neuroprotective agent development.[1]

Unlike generic spectral lists, this document focuses on the comparative differentiation of this

compound from its likely impurities (precursors) and structural isomers (regioisomers).[1]

We utilize a fragment-based assignment logic validated against analogous oxindole systems to

establish a robust identification protocol.

Structural Basis & Theoretical Assignment
To accurately interpret the NMR spectrum, one must deconstruct the molecule into its

magnetically distinct environments.[1] The compound consists of an indolin-2-one (oxindole)

core with two critical modifications:

C3-Methylation: Breaks the symmetry of the methylene group found in the parent oxindole,

creating a methine proton coupled to a methyl doublet.
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C6-Hydroxylation: Introduces a strong electron-donating group (EDG) that significantly

shields the ortho (H-5, H-7) and para (H-3a/b, though less relevant here) positions.

Predicted Chemical Shift Logic (DMSO-d₆)
Exchangeable Protons: The amide NH (Pos 1) and phenol OH (Pos 6) are acidic.[2] In

DMSO-d₆, they appear as distinct downfield singlets.[1] In CDCl₃, they are often broad or

invisible.[1]

Aliphatic Region: The C3-H appears as a quartet due to coupling with the C3-Methyl group,

which appears as a doublet.

Aromatic Region: The 6-OH group creates an ABX or AMX system. H-7 (between NH and

OH) is significantly shielded.

Experimental Protocol: High-Resolution Acquisition
Trustworthiness requires reproducible sample preparation. Poor solubility in chloroform often

leads to missing exchangeable proton signals.

Standard Operating Procedure (SOP-NMR-06)
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Parameter Specification Rationale

Solvent DMSO-d₆ (99.8% D)

Essential for solubilizing the

polar 6-OH/NH groups and

slowing proton exchange to

visualize OH/NH peaks.

Concentration 5–10 mg in 0.6 mL

Optimal signal-to-noise ratio

(S/N) without causing

aggregation broadening.

Pulse Sequence zg30 or zg90
Standard 1D proton with 30° or

90° pulse angle.

Scans (NS) 16 – 64
Sufficient for >50:1 S/N on

main peaks.

Relaxation Delay (D1) ≥ 1.0 sec

Ensure full relaxation of

aromatic protons for accurate

integration.

Temperature 298 K (25°C)
Standard ambient

temperature.

Spectrum Analysis & Assignment Table
The following data represents the consensus spectral signature derived from fragment analysis

of 6-hydroxyoxindole and 3-methyloxindole analogs [1][3].

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
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Shift (δ
ppm)

Multiplicity Integral
Coupling (

Hz)
Assignment

Structural
Insight

10.25 br s 1H - NH (1)

Downfield

amide;

diagnostic of

oxindole

core.

9.15 br s 1H - OH (6)

Phenolic

proton;

disappears

on D₂O

shake.

6.95 d 1H 8.0 Ar-H (4)

Unshielded

aromatic

proton;

couples to H-

5.

6.35 dd 1H 8.0, 2.2 Ar-H (5)

Shielded by

adjacent OH;

ortho

coupling to H-

4, meta to H-

7.[1]

6.28 d 1H 2.2 Ar-H (7)

Most shielded

aromatic;

isolated

between NH

and OH.

3.35 q 1H 7.6 CH (3) Methine

proton;

diagnostic

quartet from
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methyl

coupling.

1.28 d 3H 7.6 CH₃ (3)

Methyl

doublet;

confirms

alkylation at

C3.

Comparative Analysis: Alternatives & Impurities
This section objectively compares the target compound against its most common

"alternatives"—specifically, structural isomers and synthetic precursors.[1]

Comparison A: Target vs. Regioisomer (5-Hydroxy-3-
methylindolin-2-one)
Differentiation is critical during synthesis, as hydroxylation conditions can yield mixtures.[1]

Feature 6-Hydroxy (Target)
5-Hydroxy

(Alternative)
Differentiation Logic

H-7 Signal Doublet (~6.3 ppm)
Singlet/Doublet (~6.7

ppm)

In 6-OH, H-7 is ortho

to OH (shielded).[1] In

5-OH, H-7 is meta to

OH (less shielded).[1]

Coupling H-4 (d) & H-5 (dd) H-4 (s/d) & H-6 (dd)

5-OH substitution

decouples H-4 and H-

6 differently.

NH Shift ~10.2 ppm ~10.1 ppm

Minimal difference;

unreliable for

distinction.

Comparison B: Target vs. Precursor (6-Methoxy-3-
methylindolin-2-one)
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Common impurity if synthesized via demethylation of the methoxy analog.

Key Indicator: The 6-Methoxy analog will display a sharp singlet (3H) at ~3.70 ppm.

Target Compound: Must lack this singlet and instead show the exchangeable OH peak at

~9.15 ppm.

Performance Note: If the OH peak is broad/invisible (due to wet DMSO), rely on the absence

of the 3.7 ppm singlet to confirm demethylation.

Structural Confirmation Workflow
The following diagram illustrates the logical decision tree for confirming the identity of 6-
Hydroxy-3-methylindolin-2-one using NMR data.

Crude Product Spectrum
(DMSO-d6)

Check 1.28 ppm (d) & 3.35 ppm (q)

Is there a Singlet at ~3.7 ppm?

Signals Present

ERROR:
Scaffold Mismatch (No Methyl)

No doublet/quartet

Analyze Aromatic Splitting
(6.2 - 7.0 ppm)

No (Clean)

IMPURITY:
6-Methoxy Precursor Present

Yes (OMe)

CONFIRMED:
6-Hydroxy-3-methylindolin-2-one

1d, 1dd, 1d (H7 shielded)

ISOMER:
Likely 5-Hydroxy or 4-Hydroxy

Different Pattern
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Click to download full resolution via product page

Figure 1: Logic flow for the structural validation of 6-Hydroxy-3-methylindolin-2-one via 1H

NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. distantreader.org [distantreader.org]

2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

To cite this document: BenchChem. [Technical Comparison Guide: 1H NMR Analysis of 6-
Hydroxy-3-methylindolin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11918152/docs#technical-comparison-guide-1h-nmr-
analysis-of-6-hydroxy-3-methylindolin-2-one]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b11918152/docs?utm_src=pdf-body-img#technical-comparison-guide-1h-nmr-analysis-of-6-hydroxy-3-methylindolin-2-one
https://www.benchchem.com/product/b11918152/docs?utm_src=pdf-body#technical-comparison-guide-1h-nmr-analysis-of-6-hydroxy-3-methylindolin-2-one
https://distantreader.org/stacks/journals/chimtech/chimtech-5445.pdf
https://distantreader.org/stacks/journals/chimtech/chimtech-5445.pdf
https://www.benchchem.com/product/b11918152?utm_src=pdf-custom-synthesis#bc-rfq
https://distantreader.org/stacks/journals/chimtech/chimtech-5445.pdf
https://exact-sciences.m.tau.ac.il/sites/exactsci.tau.ac.il/files/media_server/Exact_Science/Chemistry/bsc_organic_teaching_lab/PDF_26_NMR_shifts2.pdf
https://www.benchchem.com/product/b11918152/docs#technical-comparison-guide-1h-nmr-analysis-of-6-hydroxy-3-methylindolin-2-one
https://www.benchchem.com/product/b11918152/docs#technical-comparison-guide-1h-nmr-analysis-of-6-hydroxy-3-methylindolin-2-one
https://www.benchchem.com/product/b11918152/docs#technical-comparison-guide-1h-nmr-analysis-of-6-hydroxy-3-methylindolin-2-one
https://www.benchchem.com/product/b11918152/docs#technical-comparison-guide-1h-nmr-analysis-of-6-hydroxy-3-methylindolin-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11918152?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b11918152?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11918152?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

